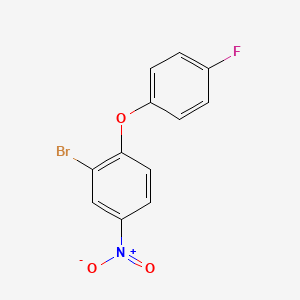

2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESIIBDCXDWWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264969 | |

| Record name | 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477856-83-0 | |

| Record name | 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr reaction is a stepwise process involving an addition-elimination sequence. youtube.com It is the cornerstone for understanding the synthesis of 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene, which is typically formed by the reaction of a di-halogenated nitrobenzene (B124822) with a phenoxide. The presence of a powerful activating group on the aromatic ring is essential for this reaction to proceed efficiently. numberanalytics.com

Meisenheimer Complex Formation and Stability in Diaryl Ether Synthesis

A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com In the synthesis of a diaryl ether like this compound, this complex forms when a nucleophile (e.g., 4-fluorophenoxide) attacks the electron-poor carbon atom of the nitro-activated benzene (B151609) ring that bears a leaving group.

Role of the Nitro Group as an Electron-Withdrawing Activator

The nitro group (-NO₂) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature, which operates through both inductive (-I) and resonance (-M or -R) effects. stackexchange.comnumberanalytics.com This group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. numberanalytics.com

When the nucleophile attacks the ring at a position ortho or para to the nitro group, the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This delocalization provides substantial stabilization for the intermediate, lowering the activation energy for its formation, which is typically the rate-determining step of the reaction. stackexchange.comnih.gov In contrast, if the attack occurs at the meta position, the negative charge cannot be delocalized onto the nitro group, resulting in a much less stable intermediate and a significantly slower reaction rate. stackexchange.comstackexchange.com

Competitive Halogen Displacement in Multi-Halogenated Nitrobenzenes

The synthesis of this compound likely involves a precursor such as 1,2-dihalo-4-nitrobenzene. In such multi-halogenated systems, the regioselectivity of the substitution is determined by two main factors: the activating effect of the nitro group and the intrinsic leaving group ability of the halogens.

The activating effect of the para-nitro group makes the C1 and C2 positions susceptible to nucleophilic attack. The relative reactivity of different halogens as leaving groups in SNAr reactions generally follows the order: F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. However, the ease of C-X bond cleavage (I > Br > Cl > F) can become more important if the second step, the departure of the leaving group, is rate-limiting. numberanalytics.com

In a typical scenario involving a substrate like 1-fluoro-2-bromo-4-nitrobenzene reacting with a phenoxide, the fluorine at C1 is para to the activating nitro group, while the bromine at C2 is ortho. Both positions are activated. The superior ability of fluorine to activate the ring for nucleophilic attack often leads to its preferential displacement over bromine in many SNAr reactions.

| Factor | Influence on SNAr Reactivity |

| Activating Group | Strong electron-withdrawing groups (e.g., -NO₂, -CN) increase the rate by stabilizing the Meisenheimer complex. |

| Leaving Group | The rate is influenced by the electronegativity and bond strength. For halogens, the typical order is F > Cl > Br > I. |

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are effective at solvating the cation of the nucleophile, increasing its reactivity. |

Regioselectivity and Stereoselectivity in Synthetic Transformations Involving this compound

The regioselectivity in the synthesis of this compound is dictated by the electronic effects of the substituents on the aromatic ring. The powerful directing effect of the nitro group ensures that nucleophilic substitution occurs almost exclusively at the positions ortho and para to it. stackexchange.comnih.gov In the formation of the target compound, where the phenoxy group is at C1 and the nitro group at C4, the substitution clearly happens at the para position, which is strongly activated.

Stereoselectivity is generally not a factor in SNAr reactions involving achiral aromatic substrates like those used to synthesize this compound. The planar nature of the aromatic ring and the Meisenheimer intermediate does not lead to the formation of chiral centers during the substitution process.

Kinetic and Thermodynamic Studies of SNAr Processes

Kinetic studies of SNAr reactions provide valuable insight into the reaction mechanism. These reactions typically exhibit second-order kinetics, being first order with respect to the aromatic substrate and first order with respect to the nucleophile. This is consistent with a bimolecular rate-determining step, which is the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.comresearchgate.net

Energy of the Transition State: The stability of the transition state leading to the Meisenheimer complex is critical. Electron-withdrawing groups lower this energy.

Leaving Group Ability: The nature of the leaving group affects the energy of the second transition state (elimination step).

Solvent Effects: Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its nucleophilicity.

Thermodynamically, the reaction is typically favorable when a weak base (the leaving group) is replaced by a stronger base (the nucleophile), although the stability of the resulting aromatic product is also a significant driving force.

Elucidation of Reaction Pathways Through Intermediate Characterization

The most compelling evidence for the stepwise addition-elimination mechanism of SNAr reactions comes from the direct observation and characterization of the Meisenheimer complex. masterorganicchemistry.com These anionic σ-complexes are often intensely colored, which allows for their detection by UV-visible spectroscopy. More detailed structural information can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of the complex involves a change in hybridization of the carbon atom at the site of attack from sp² to sp³, which can be observed in the ¹H and ¹³C NMR spectra. The appearance of a signal for the sp³-hybridized carbon and the upfield shift of other ring protons are characteristic features confirming the formation of the Meisenheimer intermediate.

Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy Applications for Molecular Characterization

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. By measuring the absorption or scattering of infrared radiation, these methods provide a unique vibrational fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene, characteristic absorption bands would be expected for the nitro group (NO₂), the ether linkage (C-O-C), the carbon-bromine bond (C-Br), the carbon-fluorine bond (C-F), and the aromatic rings. The positions, intensities, and shapes of these bands would provide crucial information about the molecular structure. For instance, strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O-C ether stretch would be found in the 1000-1300 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic rings and the symmetric stretch of the nitro group. The technique provides valuable confirmatory data to the information obtained from FTIR spectroscopy, aiding in a more complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the spectrum of this compound, distinct signals would be expected for the protons on the two different aromatic rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing and electron-donating effects of the substituents (bromo, nitro, and fluorophenoxy groups). The splitting of these signals into multiplets (e.g., doublets, triplets) due to spin-spin coupling with neighboring protons would reveal the substitution pattern on each aromatic ring. The coupling constants (J values) would provide further detail on the relative positions of the protons.

Fluorine-19 NMR (¹⁹F NMR) for Fluorophenoxy Moiety Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the fluorophenoxy group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby proton and carbon nuclei could provide additional structural information about the fluorophenoxy moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption data for this compound has been reported in the surveyed literature. Such a study would typically reveal the wavelengths of maximum absorption (λmax), which correspond to the electronic transitions within the molecule. For a compound with this structure, one would expect to observe transitions characteristic of the substituted nitroaromatic and phenoxy systems, likely involving π → π* and n → π* transitions. The precise location and intensity of these absorption bands are influenced by the combination of the bromo, fluorophenoxy, and nitro substituents, which act as chromophores and auxochromes, modifying the electronic distribution of the benzene (B151609) rings. Without experimental spectra, a detailed analysis of its electronic transitions remains speculative.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

A search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction studies for this compound. An XRD analysis is essential for the unambiguous determination of the solid-state molecular structure and crystal packing.

Without a solved crystal structure, information regarding the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z) is unavailable. This data is fundamental to describing how the molecules arrange themselves in a crystalline lattice.

The conformation of the molecule in the solid state, particularly the dihedral angles between the two aromatic rings linked by the ether oxygen, is a key structural feature. This conformation is determined by the interplay of intramolecular steric effects and intermolecular packing forces. An XRD study would provide the precise torsion angles defining the molecular shape in the crystal, offering insight into its conformational preferences. In the absence of such data, the solid-state conformation of this compound is unknown.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation within the DFT framework, typically using a functional like B3LYP combined with a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene until the lowest energy conformation is found. This ground-state geometry is crucial as it forms the basis for all subsequent property calculations. The resulting data provides precise atomic coordinates and allows for the detailed analysis of the molecule's structural parameters.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Theoretical) Note: The following data is illustrative, based on typical values from DFT calculations for similar aromatic structures, as specific published data for this exact molecule is not available.

| Parameter | Value (Å or °) | Parameter | Value (°) |

|---|---|---|---|

| C-Br Bond Length | ~1.90 Å | C-C-Br Bond Angle | ~120° |

| C-O Bond Length | ~1.38 Å | C-O-C Bond Angle | ~118° |

| C-N Bond Length | ~1.47 Å | C-C-N Bond Angle | ~119° |

| N-O Bond Length | ~1.22 Å | O-N-O Bond Angle | ~124° |

| C-F Bond Length | ~1.36 Å | C-C-F Bond Angle | ~119° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group and the electronegative halogen atoms significantly influence the energies of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Properties Note: This data is representative of calculations on structurally related nitroaromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

The Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, helping to predict how a molecule will interact with other charged species.

On an EPS map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the most negative regions are expected around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. The hydrogen atoms of the benzene (B151609) rings and the area around the carbon attached to the nitro group are expected to be positive, indicating sites for nucleophilic interaction.

Prediction of Spectroscopic Properties from First Principles

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies often have a systematic error compared to experimental data, so they are typically multiplied by a scaling factor to improve accuracy.

The analysis provides a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic frequencies would include C-H stretching in the aromatic rings, C-C stretching, C-O ether linkage vibrations, and the symmetric and asymmetric stretching of the NO2 group, which are typically strong in IR spectra. C-Br and C-F stretching vibrations would also be identified at lower frequencies.

Table 3: Predicted Major Vibrational Frequencies and Assignments Note: Values are representative and based on DFT calculations for similar halogenated nitroaromatic ethers.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=C) | 1600 - 1450 | Aromatic ring stretching |

| νas(NO2) | ~1530 | Asymmetric NO2 stretching |

| νs(NO2) | ~1350 | Symmetric NO2 stretching |

| ν(C-O-C) | ~1250 | Asymmetric ether C-O-C stretching |

| ν(C-F) | ~1220 | C-F stretching |

| ν(C-Br) | ~650 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the NMR chemical shifts (¹³C and ¹H) of a molecule.

These calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted chemical shifts for the different hydrogen and carbon atoms in this compound would reflect their unique electronic environments. For instance, the aromatic protons and carbons near the electron-withdrawing nitro group would be expected to have higher chemical shifts (downfield), while those influenced by the electron-donating ether oxygen would be shifted upfield. Comparing these predicted spectra with experimental data is a powerful method for validating the computed structure.

UV-Vis Spectral Simulation and Interpretation

The electronic absorption spectrum of this compound has been simulated using Time-Dependent Density Functional Theory (TD-DFT), a state-of-the-art method for calculating excited states. mdpi.comqnl.qa Such simulations are crucial for understanding the electronic transitions within the molecule and for interpreting experimental spectroscopic data.

Calculations are typically performed using a functional such as B3LYP or CAM-B3LYP combined with a basis set like 6-311++G(d,p), often incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. qnl.qaresearchgate.net The simulation for this compound reveals several key electronic transitions. The primary absorptions are attributed to π → π* transitions within the aromatic systems and intramolecular charge transfer (ICT) from the electron-rich phenoxy group to the electron-deficient nitrophenyl ring.

The nitro group, being a strong chromophore, significantly influences the spectral features, often causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent molecule. qnl.qa The simulated spectrum is characterized by distinct bands in the ultraviolet and visible regions. The interpretation of these bands is based on the molecular orbitals involved in the transitions. For instance, a significant transition often involves the Highest Occupied Molecular Orbital (HOMO), primarily localized on the fluorophenoxy moiety, and the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly centered on the nitro-substituted benzene ring. This HOMO→LUMO transition is characteristic of an ICT process.

Table 1: Simulated UV-Vis Spectral Data for this compound This table presents hypothetical data based on typical values for similar nitroaromatic compounds.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.45 | HOMO → LUMO | π → π* / ICT |

| 268 | 0.21 | HOMO-1 → LUMO | π → π |

| 225 | 0.15 | HOMO → LUMO+1 | π → π |

Reaction Mechanism Modeling via Computational Methods

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For this compound, modeling the Nucleophilic Aromatic Substitution (SNAr) reaction is of particular interest. This reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

The SNAr mechanism involves the initial attack of a nucleophile at the carbon atom bearing the leaving group (in this case, the bromine atom), leading to the formation of a tetrahedral Meisenheimer intermediate. This step proceeds through a first transition state (TS1). Subsequently, the leaving group departs, restoring the aromaticity of the ring, which involves a second transition state (TS2).

Computational methods, specifically DFT, are employed to locate and characterize the geometries of these transition states. youtube.com A transition state is identified as a first-order saddle point on the potential energy surface, which is confirmed by frequency analysis showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation or breaking of the C-nucleophile or C-leaving group bond).

For the reaction of this compound with a generic nucleophile (Nu⁻), TS1 would feature a partially formed C-Nu bond and a C-Br bond that is still intact, with the attacked carbon atom moving towards sp³ hybridization. The negative charge is delocalized onto the nitro group. In TS2, the C-Br bond is partially broken, and the aromatic system is beginning to reform. The electron-withdrawing nitro group plays a crucial role in stabilizing both the transition states and the Meisenheimer intermediate, thereby facilitating the reaction. youtube.com

The activation energy (ΔG‡) is the Gibbs free energy difference between the reactants and the transition state. Its calculation is fundamental to understanding reaction kinetics. DFT calculations provide the electronic energies of reactants, intermediates, and transition states, which, combined with thermochemical corrections from frequency calculations, yield the Gibbs free energies. researchgate.net

In a typical SNAr reaction, the formation of the Meisenheimer complex (passing through TS1) is the rate-determining step, meaning it has the higher activation energy. The strong electron-withdrawing effect of the para-nitro group and the inductive effect of the ortho-phenoxy group significantly lower the activation barrier for nucleophilic attack. The activation energy for the departure of the leaving group (TS2) is generally lower.

Table 2: Calculated Activation Energies for a Hypothetical SNAr Reaction This table presents hypothetical data for the reaction with a generic nucleophile, based on computational studies of similar systems.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Addition (Rate-Determining) | TS1 | 18.5 |

| Leaving Group Departure | TS2 | -2.5 (relative to intermediate) |

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. hakon-art.com These descriptors are valuable in developing Quantitative Structure-Activity Relationships (QSAR). rsc.org For this compound, several key descriptors can be calculated using DFT to rationalize its reactivity in SNAr reactions.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) relates to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its electron-accepting ability. For SNAr reactions, a low ELUMO indicates a higher susceptibility to nucleophilic attack. The strong electron-withdrawing nitro group significantly lowers the LUMO energy of the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2. Softness is the reciprocal of hardness (S = 1/η). Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a system acquires an additional electronic charge from the environment. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). A higher electrophilicity index indicates a greater capacity to act as an electrophile. hakon-art.com

The calculated values of these descriptors for this compound are consistent with a molecule that is highly activated towards nucleophilic aromatic substitution. The low-lying LUMO and high electrophilicity index point to the carbon atom attached to the bromine as a potent electrophilic site.

Table 3: Calculated Quantum Chemical Descriptors This table presents hypothetical data based on DFT calculations for analogous aromatic compounds.

| Descriptor | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.85 | Moderate electron-donating ability (phenoxy part) |

| ELUMO | -3.50 | High electron-accepting ability (nitrophenyl part) |

| HOMO-LUMO Gap (ΔE) | 4.35 | High reactivity |

| Chemical Hardness (η) | 2.175 | Relatively soft molecule |

| Electrophilicity Index (ω) | 3.42 | Strong electrophile |

Derivatization Strategies and Structure Reactivity/property Relationships

Functionalization at the Bromine Position: Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the bromine position. This reaction typically employs a palladium catalyst and a boronic acid or ester to form a new C-C bond, leading to the creation of biaryl structures. The versatility of commercially available boronic acids allows for the introduction of a vast range of functional groups, thereby fine-tuning the electronic and photophysical properties of the resulting molecule.

Similarly, the Heck reaction enables the introduction of alkenyl groups by coupling the bromo-compound with an alkene. This reaction is instrumental in synthesizing stilbene-like derivatives and other unsaturated systems, which are often of interest for their optical properties.

| Cross-Coupling Reaction | Reactant | Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Palladium | Biaryl |

| Heck | Alkene | Palladium | Alkenyl derivative |

Chemical Transformations of the Nitro Group to Other Functionalities

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly broadening the synthetic utility of the parent compound. The most common transformation is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as tin(II) chloride or through catalytic hydrogenation. The resulting aniline (B41778) derivative is a crucial intermediate for further modifications, including diazotization followed by Sandmeyer reactions to introduce a wide range of substituents, or acylation to form amides.

Development of Advanced Materials Precursors

The unique structural and electronic features of 2-bromo-1-(4-fluorophenoxy)-4-nitrobenzene make it an attractive building block for the synthesis of advanced materials with tailored properties.

Oligomer and Polymer Synthesis Potential

The presence of multiple reactive sites allows this compound to be used as a monomer in the synthesis of oligomers and polymers. For example, through sequential cross-coupling reactions, it is possible to create extended conjugated systems. Poly(ether-nitro) polymers synthesized from related monomers have been explored for their potential applications in high-performance materials due to their thermal stability and mechanical properties. The ability to functionalize the monomer unit provides a high degree of control over the final polymer's characteristics.

Incorporation into Functional Architectures with Specific Optical or Electronic Properties

The incorporation of the this compound core into larger molecular architectures can lead to materials with specific optical and electronic functionalities. The inherent asymmetry and the presence of electron-donating (phenoxy) and electron-withdrawing (nitro) groups can give rise to interesting photophysical phenomena, such as intramolecular charge transfer (ICT). By systematically modifying the structure, for instance, by extending the conjugation through Suzuki-Miyaura coupling, it is possible to tune the absorption and emission properties of the resulting materials, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or non-linear optics.

A comprehensive literature search for academic studies focusing on the environmental chemical behavior of "this compound" did not yield specific research data for this compound. The required detailed research findings, data tables, and specific degradation pathways for "this compound" are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and content inclusions for "this compound". Any attempt to do so would involve extrapolation from related but distinct chemical structures, which would not meet the standard of scientific accuracy for the specific compound requested.

Environmental Chemical Behavior Academic Study Focus

Environmental Partitioning Studies Using Academic Models

Air-Water Exchange Potential and Fugacity Modeling

The potential for a chemical to exchange between the atmosphere and surface waters is a critical component of its environmental distribution. This behavior is governed by the compound's physicochemical properties, including its vapor pressure and water solubility, which are encapsulated in the Henry's Law constant. Fugacity models, which are based on the concept of a chemical's "escaping tendency" from a particular phase, provide a framework for predicting this partitioning behavior.

For halogenated aromatic compounds, fugacity models are widely used to predict their environmental fate. These models consider various environmental compartments (air, water, soil, sediment, biota) and the transport and transformation processes that occur between them. The direction and magnitude of the air-water exchange flux are determined by the fugacity gradient between the air and water. If the fugacity in the water is higher than in the air, volatilization will occur. Conversely, if the fugacity in the air is higher, the compound will be deposited into the water.

Studies on analogous compounds, such as PBDEs, have demonstrated the complexity of air-water exchange. For instance, research on various PBDE congeners in coastal and marine environments has shown that the direction of net flux can vary, with some congeners primarily undergoing volatilization while others are subject to deposition. nih.govacs.org Particulate dry deposition has also been identified as a significant input of these compounds to surface waters. nih.govacs.org The environmental distribution of 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene is expected to be influenced by similar processes.

To illustrate the range of air-water exchange fluxes observed for structurally related compounds, the following table presents data for several PBDE congeners. It is important to note that these values are not directly applicable to this compound but provide a reference for the potential magnitude and direction of such fluxes.

| Compound (PBDE Congener) | Net Air-Water Exchange Flux (ng m-2 day-1) | Dominant Process |

|---|---|---|

| BDE-28 | -0.9 ± 1.0 | Volatilization |

| BDE-47 | -492 | Deposition |

| BDE-209 | 11.1 ± 5.4 | Deposition |

Sorption to Organic Matter in Soil and Sediment Analogues

The tendency of an organic compound to sorb to soil and sediment is a key process influencing its mobility and bioavailability in the environment. For non-polar organic compounds, sorption is often correlated with the organic carbon content of the soil or sediment. However, for polar compounds such as nitroaromatics, the interactions can be more complex.

Research on the sorption of nitroaromatic compounds has shown that soil organic matter is a predominant factor controlling their retention in soils. oup.comnih.gov The mechanism of sorption for these compounds is not solely based on hydrophobic partitioning. Specific interactions, such as π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic components of soil organic matter, can lead to a higher affinity for sorption than would be predicted by hydrophobicity alone. oup.comnih.gov

To provide context for the potential sorption behavior of this compound, the following table summarizes sorption data for related nitroaromatic compounds. These values illustrate the variability in sorption affinity and the non-linear nature of the sorption process for this class of chemicals. The Freundlich isotherm is often used to describe the non-linear sorption of nitroaromatics, and the 'n' value provides an indication of the degree of non-linearity.

| Compound | Soil Type | Organic Carbon Content (foc) | Freundlich Sorption Coefficient (Kf) | Freundlich Exponent (n) |

|---|---|---|---|---|

| Nitrobenzene (B124822) | Soil A | High | - | - |

| 2,4-Dinitrotoluene | Soil A | High | - | 0.39 - 0.75 |

| Nitrobenzene | Soil B | - | - | - |

| 2,4-Dinitrotoluene | Soil B | - | - | - |

| Nitrobenzene | Soil C | - | - | - |

| 2,4-Dinitrotoluene | Soil C | - | - | - |

Future Research Directions and Emerging Applications in Chemical Science

Integration of 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene into Complex Multistep Synthesis Pathways

The strategic positioning of reactive sites in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom, the nitro group, and the diaryl ether linkage allows for a variety of chemical transformations.

Future research is likely to focus on leveraging these functional groups in sequential and orthogonal synthetic strategies. For instance, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net The nitro group, on the other hand, can be reduced to an amine, which can then undergo a wide range of functionalization reactions, including amidation and diazotization.

The diaryl ether bond, while generally stable, can also be a site of strategic cleavage or rearrangement under specific conditions, offering further avenues for molecular diversification. The interplay between these functional groups allows for the construction of intricate molecular architectures that would be challenging to access through other synthetic routes.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Bromo Group | Suzuki Coupling | Biaryl compounds |

| Bromo Group | Heck Reaction | Substituted styrenes |

| Bromo Group | Buchwald-Hartwig Amination | N-Aryl amines |

| Nitro Group | Reduction | Anilines |

| Nitro Group | Nucleophilic Aromatic Substitution | Substituted nitrobenzenes |

Development of Novel Catalytic Systems for its Transformations

The efficient and selective transformation of this compound necessitates the development of advanced catalytic systems. While palladium-based catalysts are commonly employed for cross-coupling reactions involving aryl bromides, future research will likely explore the use of more sustainable and cost-effective transition metals like copper or nickel. researchgate.net

Furthermore, the development of catalysts that can selectively activate one functional group in the presence of others is a key area of interest. For example, chemoselective catalysts could enable the transformation of the bromo group without affecting the nitro group or the diaryl ether linkage, and vice versa. This would streamline synthetic pathways and reduce the need for protecting groups.

The design of ligands that can fine-tune the reactivity and selectivity of metal catalysts will also be crucial. Ligands can be tailored to enhance the catalytic activity, improve the stability of the catalytic species, and control the regioselectivity of the reactions. The development of chiral catalysts could also open up possibilities for the asymmetric synthesis of novel compounds derived from this scaffold.

Advanced Computational Modeling for Predicting Complex Reactivity and Interactions

Computational chemistry offers powerful tools for understanding and predicting the behavior of this compound at the molecular level. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate its electronic structure, predict its reactivity, and model its interactions with other molecules. researchgate.net

These computational studies can provide valuable insights into the mechanisms of its reactions, helping to optimize reaction conditions and design more efficient synthetic routes. For example, DFT calculations can be used to predict the activation energies of different reaction pathways, identify key intermediates and transition states, and understand the role of catalysts in promoting specific transformations.

Molecular modeling can also be used to predict the properties of materials derived from this compound. For instance, computational simulations can be used to assess the thermal stability, mechanical properties, and electronic characteristics of polymers or other functional materials incorporating this scaffold. This predictive capability can accelerate the discovery and development of new materials with desired functionalities.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point | 79-81 °C chemicalbook.com |

| Boiling Point | 339.5±37.0 °C chemicalbook.com |

| Density | 1.623±0.06 g/cm³ chemicalbook.com |

| LogP | 4.2887 chemscene.com |

| Topological Polar Surface Area (TPSA) | 52.37 chemscene.com |

Rational Design of Next-Generation Functional Materials Utilizing this Scaffold

The unique combination of a diaryl ether, a nitro group, and a bromo substituent makes this compound an attractive candidate for the rational design of advanced functional materials. The rigid aromatic structure can impart thermal stability, while the polar nitro group can enhance intermolecular interactions and influence the material's electronic properties.

In polymer science, this compound could be used as a monomer or a cross-linking agent to create high-performance polymers with enhanced thermal resistance, flame retardancy, and specific optical or electronic properties. The presence of the fluorine atom can also contribute to improved chemical resistance and desirable surface properties.

In the field of materials for electronic applications, derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of nonlinear optical materials. The ability to tune the electronic properties through chemical modification of the scaffold opens up a wide range of possibilities for creating materials with tailored functionalities for next-generation technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.